molecular formula C17H23N3O2 B2631168 2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide CAS No. 1385284-52-5

2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide

Cat. No.: B2631168
CAS No.: 1385284-52-5
M. Wt: 301.39
InChI Key: PKMZWGRMIGQTKG-UHFFFAOYSA-N
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Description

2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide is a synthetic organic compound with the molecular formula C15H22N2O2. This compound is characterized by the presence of an acetamido group, a tert-butylphenyl group, and a cyanomethyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide typically involves the following steps:

    Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the cyanomethyl group: This step involves the reaction of the tert-butylphenyl compound with a cyanomethylating agent such as cyanomethyl bromide in the presence of a base like sodium hydride.

    Formation of the acetamido group: The final step involves the reaction of the intermediate compound with acetic anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-N-[(4-methylphenyl)-cyanomethyl]propanamide
  • 2-Acetamido-N-[(4-ethylphenyl)-cyanomethyl]propanamide
  • 2-Acetamido-N-[(4-isopropylphenyl)-cyanomethyl]propanamide

Uniqueness

2-Acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl groups.

Properties

IUPAC Name

2-acetamido-N-[(4-tert-butylphenyl)-cyanomethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-11(19-12(2)21)16(22)20-15(10-18)13-6-8-14(9-7-13)17(3,4)5/h6-9,11,15H,1-5H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMZWGRMIGQTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C#N)C1=CC=C(C=C1)C(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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